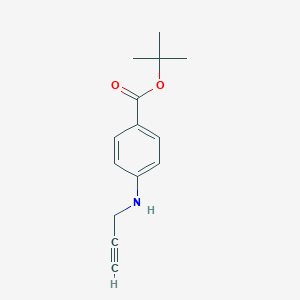

Tert-butyl 4-(2-propynylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2-propynylamino)benzoate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.

Preparation Methods

The synthesis of tert-butyl 4-(2-propynylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-propynylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(2-propynylamino)benzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-propynylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propynylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing the active amine moiety .

Comparison with Similar Compounds

Tert-butyl 4-(2-propynylamino)benzoate can be compared with other similar compounds, such as:

Tert-butyl 4-aminobenzoate: Lacks the propynyl group, making it less reactive in certain chemical reactions.

4-(2-Propynylamino)benzoic acid: Lacks the tert-butyl ester group, which affects its solubility and reactivity.

Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate: Similar structure but with slight variations in the propynyl group, leading to different reactivity and applications.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 4-(2-propynylamino)benzoate (TBPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

The synthesis of TBPA typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine, often using triethylamine as a base to facilitate the formation of the ester bond. The structural formula can be represented as follows:

TBPA exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The propynylamino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group may participate in hydrolysis reactions, releasing the active amine moiety which can further interact with biological systems.

Enzyme Inhibition

TBPA has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it may affect enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds structurally related to TBPA display promising anti-inflammatory properties. For example, a study on related compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats, suggesting that TBPA could similarly exhibit anti-inflammatory effects .

Study on Anti-inflammatory Effects

A comparative study evaluated several derivatives of similar structures for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds showed inhibition percentages ranging from 39.021% to 54.239%, indicating that modifications in structure can significantly influence biological activity .

In Silico Studies

In silico docking studies have also been performed to elucidate the binding modes of TBPA and its analogs with COX-2 enzymes, which are crucial for mediating inflammatory responses. These studies help predict how TBPA might interact at a molecular level and guide further experimental designs .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-aminobenzoate | Lacks propynyl group | Less reactive in enzyme interactions |

| 4-(2-Propynylamino)benzoic acid | Lacks tert-butyl ester group | Different solubility and reactivity |

| Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate | Similar structure with slight variations | Different reactivity and applications |

This table highlights how TBPA's unique structure contributes to its specific biological activities compared to similar compounds.

Properties

IUPAC Name |

tert-butyl 4-(prop-2-ynylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCOTTZGIWYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435345 |

Source

|

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112888-76-3 |

Source

|

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.